molecular formula C12H12FNO2 B2996020 N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide CAS No. 2411270-45-4

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide

Cat. No.: B2996020
CAS No.: 2411270-45-4
M. Wt: 221.231
InChI Key: CJMBTVOIOAAZKE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-fluoro-2-methylbenzofuran and prop-2-enamide.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-10(15)14-11-7(2)16-12-8(11)5-4-6-9(12)13/h3-7,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMBTVOIOAAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C(=CC=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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